4-Phenylpentan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with butyraldehyde to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure the stability of the Grignard reagent .
Another method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts. This two-step synthesis is efficient and yields high purity this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. The use of specific catalysts, such as ruthenium on carbon (Ru/C) or nickel on silica (Ni/SiO2), under high pressure and temperature conditions, ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Phenylpentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-Phenylpentane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products
Oxidation: 4-Phenylpentanoic acid.
Reduction: 4-Phenylpentane.
Substitution: Various substituted phenylpentanes depending on the substituent introduced.
Scientific Research Applications
4-Phenylpentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma
Mechanism of Action
The mechanism of action of 4-Phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpentan-1-ol: Similar structure but with the phenyl group attached to the first carbon.
2-Phenylpentan-1-ol: Phenyl group attached to the second carbon.
3-Phenylpentan-1-ol: Phenyl group attached to the third carbon.
Uniqueness
4-Phenylpentan-1-ol is unique due to the position of the phenyl group on the fourth carbon, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in boiling points, solubility, and reactivity compared to its isomers .
Properties
IUPAC Name |
4-phenylpentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUUTWZFQCAVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314425 | |
Record name | δ-Methylbenzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19967-24-9 | |
Record name | δ-Methylbenzenebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19967-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | δ-Methylbenzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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